

Solid-Phase Extraction of Torasemide from Biological Matrices: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Torasemide	
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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **torasemide** from biological matrices, primarily human plasma and urine. The methodologies outlined are based on established laboratory practices and scientific literature, offering robust procedures for sample clean-up and concentration prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatographymass spectrometry (LC-MS).

Introduction

Torasemide is a potent loop diuretic used in the management of edema associated with conditions like congestive heart failure, renal disease, and hepatic cirrhosis. Accurate quantification of **torasemide** and its metabolites in biological fluids is crucial for pharmacokinetic, bioequivalence, and toxicological studies. Solid-phase extraction is a widely adopted technique for this purpose due to its efficiency in removing endogenous interferences and concentrating the analyte of interest, leading to improved assay sensitivity and accuracy. This document details two common SPE methodologies utilizing C18 and Oasis HLB sorbents.

Quantitative Data Summary



The following tables summarize the quantitative data from various studies on the solid-phase extraction of **torasemide** from human plasma and urine.

Table 1: SPE Performance Data for Torasemide in Human Plasma

SPE Sorbent	Linearity Range (ng/mL)	Recovery (%)	Matrix Effect (%)	LOD (ng/mL)	LOQ (ng/mL)
C18	100 - 4000[1]	> 82[1]	Not Reported	50[1]	100[1]
C18	Not Specified	91.9 - 118.0[2]	Not Reported	10[2]	Not Specified
C2	20 - 1000[3]	Not Reported	Not Reported	< 20[3]	20[3]
Reversed- Phase	1 - 2500[4][5]	84.20 - 86.47[4][5]	Not Specified	0.5[6]	1[6]
Not Specified	10 ng/mL - Upper Limit Not Specified[7]	94.3[7]	Not Reported	Not Reported	10[7]

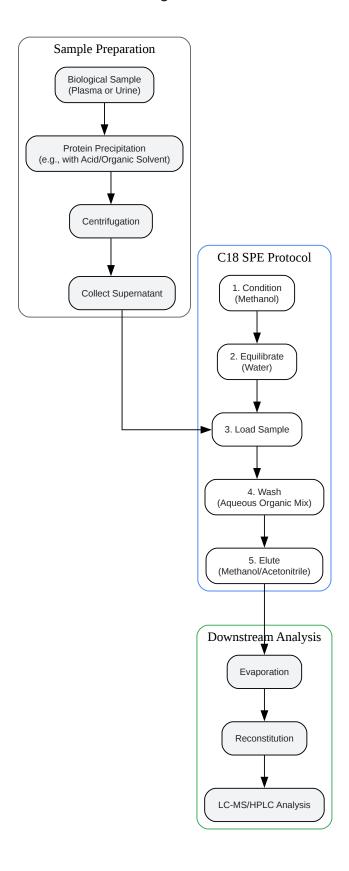
Table 2: SPE Performance Data for Torasemide in Human Urine

SPE Sorbent	Linearity Range (ng/mL)	Recovery (%)	Matrix Effect (%)	LOD (ng/mL)	LOQ (ng/mL)
C2	Not Specified	60[4]	Not Reported	Not Reported	8[4]
Not Specified	20 ng/mL - Upper Limit Not Specified[7]	77.5[7]	Not Reported	Not Reported	20[7]

Experimental Workflows



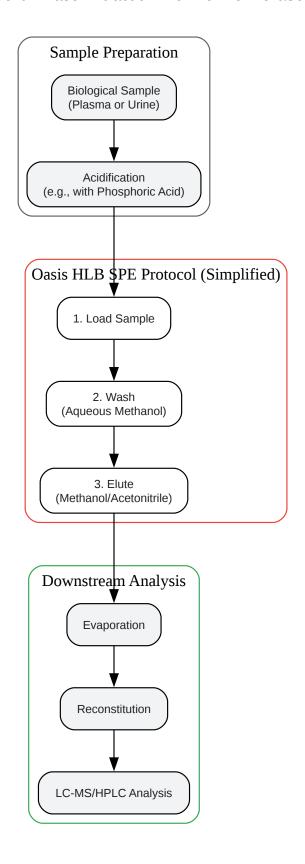
The following diagrams illustrate the general workflows for the solid-phase extraction of **torasemide** using C18 and Oasis HLB cartridges.





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C18 Solid-Phase Extraction Workflow for Torasemide.





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Simplified Oasis HLB SPE Workflow for **Torasemide**.

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of **torasemide** from human plasma and urine using C18 and Oasis HLB cartridges.

Protocol 1: Torasemide Extraction from Human Plasma using C18 SPE

This protocol is a general procedure and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials:

- C18 SPE Cartridges (e.g., 100 mg, 1 mL)
- Human Plasma
- Torasemide standard
- Internal Standard (IS) solution (e.g., Tolbutamide)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Perchloric Acid
- Vacuum manifold or positive pressure processor
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)



Procedure:

- Sample Pre-treatment: a. To 1.0 mL of human plasma in a centrifuge tube, add a known amount of internal standard. b. Add 0.8 mL of 10% perchloric acid in methanol to precipitate proteins.[1] c. Vortex the mixture for 30 seconds. d. Centrifuge at 10,500 x g for 10 minutes to pellet the precipitated proteins.[1] e. Carefully collect the supernatant for SPE.
- Solid-Phase Extraction (C18 Cartridge): a. Conditioning: Pass 1 mL of methanol through the C18 cartridge. b. Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry. c. Loading: Load the pre-treated plasma supernatant onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). d. Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. e. Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water. f. Elution: Elute torasemide and the internal standard with 1 mL of methanol into a clean collection tube.
- Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume (e.g., 100-200 μL) of the mobile phase used for the analytical method. c. Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Torasemide Extraction from Biological Fluids using Oasis HLB SPE

This protocol outlines a simplified 3-step method suitable for the Oasis HLB sorbent, which is a water-wettable polymer. A standard 5-step protocol can also be used.

Materials:

- Oasis HLB SPE Cartridges (e.g., 30 mg, 1 mL)
- Human Plasma or Urine
- Torasemide standard
- Internal Standard (IS) solution
- Methanol (HPLC grade)



- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric Acid (H₃PO₄)
- Vacuum manifold or positive pressure processor
- Evaporation system

Procedure:

- Sample Pre-treatment: a. For plasma: To 200 μL of plasma, add a known amount of internal standard. Dilute 1:1 with 4% aqueous phosphoric acid.[8] b. For urine: To 1.0 mL of urine, add a known amount of internal standard. Acidify with 0.5 mL of 0.075M phosphoric acid.[4]
- Solid-Phase Extraction (Oasis HLB Cartridge Simplified 3-Step Protocol): a. Loading:
 Directly load the pre-treated sample onto the Oasis HLB cartridge. b. Washing: Wash the
 cartridge with 1 mL of 5% methanol in water. c. Elution: Elute the analytes with 1 mL of
 methanol or an appropriate mixture of acetonitrile and methanol (e.g., 90:10 ACN:MeOH).

Note: For the standard 5-step protocol, a conditioning step with 1 mL of methanol and an equilibration step with 1 mL of water would be performed before loading the sample.

• Eluate Processing: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the residue in a suitable volume of the analytical mobile phase. c. Vortex and transfer to an autosampler vial for analysis.

Concluding Remarks

The selection of the appropriate SPE sorbent and protocol depends on the specific requirements of the assay, including the desired level of sample clean-up, sensitivity, and throughput. The C18 sorbent provides a robust and widely used option for reversed-phase extraction. The Oasis HLB sorbent offers the advantage of a simplified protocol due to its water-wettable nature, which can significantly reduce sample processing time and solvent consumption.[6][8] Both methods, when properly validated, can yield high recovery and reproducible results for the determination of **torasemide** in biological matrices. It is



recommended that each laboratory validates the chosen method to ensure it meets the specific performance criteria for their intended application.

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